molecular formula C11H12BrNO B8275137 2-Hydroxy-3-bromo-5-(1,1-dimethylethyl)-benzonitrile

2-Hydroxy-3-bromo-5-(1,1-dimethylethyl)-benzonitrile

Cat. No. B8275137
M. Wt: 254.12 g/mol
InChI Key: KHUJZEFKLYNCLN-UHFFFAOYSA-N
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Patent
US04906633

Procedure details

A mixture of 12.0 g (44.0 mmol) of 2-hydroxy-3-bromo-5-(1,1-dimethylethyl)benzaldehyde oxime and 18.9 g (90.0 mmol) of trifluoroacetic anhydride in 100 ml of tetrahydrofuran was cooled in an ice-water bath. A solution of 15.2 g (150.0 mmol) of triethylamine in 40 ml of tetrahydrofuran was added. After refluxing overnight, the solvent was stripped. The residue was partitioned between water and methylene chloride. The organic phase was washed with 1N hydrochloric acid followed by saturated sodium bicarbonate, then dried and evaporated. The residue was crystallized from hexane to provide 10.4 g (41.2 mmol, 94%) of 2-hydroxy-3-bromo-5-(1,1-dimethylethyl)-benzonitrile; mp 69°-71° C.
Name
2-hydroxy-3-bromo-5-(1,1-dimethylethyl)benzaldehyde oxime
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]([Br:11])=[CH:9][C:8]([C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:7][C:3]=1[CH:4]=[N:5]O.FC(F)(F)C(OC(=O)C(F)(F)F)=O.C(N(CC)CC)C>O1CCCC1>[OH:1][C:2]1[C:10]([Br:11])=[CH:9][C:8]([C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:7][C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
2-hydroxy-3-bromo-5-(1,1-dimethylethyl)benzaldehyde oxime
Quantity
12 g
Type
reactant
Smiles
OC1=C(C=NO)C=C(C=C1Br)C(C)(C)C
Name
Quantity
18.9 g
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
15.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice-water bath
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and methylene chloride
WASH
Type
WASH
Details
The organic phase was washed with 1N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from hexane

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C#N)C=C(C=C1Br)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 41.2 mmol
AMOUNT: MASS 10.4 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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